Acenaphtho[1,2-b]indole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H11N |
|---|---|
Molecular Weight |
241.3 g/mol |
IUPAC Name |
9-azapentacyclo[9.7.1.02,10.03,8.015,19]nonadeca-1(18),2(10),3,5,7,11,13,15(19),16-nonaene |
InChI |
InChI=1S/C18H11N/c1-2-10-15-12(7-1)17-13-8-3-5-11-6-4-9-14(16(11)13)18(17)19-15/h1-10,19H |
InChI Key |
UKYUPGOQZKKWDR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(N2)C4=CC=CC5=C4C3=CC=C5 |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C4=CC=CC5=C4C3=CC=C5 |
Origin of Product |
United States |
Synthetic Methodologies for Acenaphtho 1,2 B Indole and Its Derivatives
Domino and Cascade Reaction Strategies for Acenaphtho[1,2-b]indole Construction
Domino and cascade reactions are powerful tools for the efficient construction of complex molecules like acenaphtho[1,2-b]indoles in a single operation, avoiding the isolation of intermediates. semanticscholar.org
L-Proline Catalyzed Domino Reactions of Enaminones with Acenaphthoquinone
A highly efficient method for synthesizing this compound derivatives involves a domino reaction of enaminones with acenaphthoquinone, catalyzed by L-proline. mdpi.comnih.gov This approach is noted for its good yields, ease of operation, and high regioselectivity. mdpi.com The reaction proceeds under mild conditions and demonstrates the power of organocatalysis in constructing complex heterocyclic systems. semanticscholar.orgmdpi.com
The proposed mechanism begins with the reversible reaction of acenaphthoquinone with L-proline to form an iminium ion. semanticscholar.orgmdpi.com An aza-ene addition of the enaminone to this ion follows, leading to a series of intermediates through tautomerization and intramolecular cyclization, with the eventual elimination of the L-proline catalyst. semanticscholar.orgmdpi.com A final acid-catalyzed dehydroxylation step yields the this compound product. semanticscholar.orgmdpi.com
Initial studies showed that while the reaction can proceed without a catalyst, the yield is significantly lower (19%) compared to when L-proline is used (41%). semanticscholar.orgmdpi.com The choice of solvent also plays a role in optimizing the reaction yield. mdpi.com This methodology has been successfully applied to a range of enaminones, producing various substituted acenaphtho[1,2-b]indol-11(8H)-one derivatives. mdpi.com
Table 1: Examples of this compound Derivatives Synthesized via L-Proline Catalyzed Domino Reaction
| Compound Name | Substituent on Indole (B1671886) Nitrogen | Other Substituents | Reference |
| 7-(3-Chloro-4-fluorophenyl)-9,9-dimethyl-9,10-dihydro-7H-acenaphtho[1,2-b]indol-11(8H)-one | 3-Chloro-4-fluorophenyl | 9,9-dimethyl | mdpi.com |
| 7-(4-Methoxyphenyl)-9,9-dimethyl-9,10-dihydro-7H-acenaphtho[1,2-b]indol-11(8H)-one | 4-Methoxyphenyl | 9,9-dimethyl | mdpi.com |
| 7-(4-Bromophenyl)-9,9-dimethyl-9,10-dihydro-7H-acenaphtho[1,2-b]indol-11(8H)-one | 4-Bromophenyl | 9,9-dimethyl | mdpi.com |
| 7-(2-Chlorophenyl)-9,10-dihydro-7H-acenaphtho[1,2-b]indol-11(8H)-one | 2-Chlorophenyl | None on dihydroindolone | mdpi.com |
| 7-(2,4-Dimethylphenyl)-9,10-dihydro-7H-acenaphtho[1,2-b]indol-11(8H)-one | 2,4-Dimethylphenyl | None on dihydroindolone | mdpi.com |
Catalyst-Free Domino Approaches to this compound Derivatives
While catalyzed reactions are common, catalyst-free domino approaches for the synthesis of this compound derivatives have also been developed. These methods are advantageous for their environmental friendliness and cost-effectiveness. researchgate.net For instance, the condensation of acenaphthenequinone (B41937), 1,3-cyclohexadiones, and aniline (B41778) derivatives can proceed at elevated temperatures under solvent-free conditions to yield acenaphtho[1,2-b]indoles. researchgate.net While this specific example highlights a domino reaction, some syntheses may still require a catalyst to achieve high yields and selectivity. researchgate.net For example, a catalyst-free reaction of an enaminone and acenaphthoquinone in refluxing ethanol (B145695) resulted in a low yield of the target product. semanticscholar.orgmdpi.com
Multicomponent Reaction Approaches for this compound Derivatives
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants.
Acenaphthenequinone as a Key Building Block in Multicomponent Syntheses
Acenaphthenequinone is a versatile and crucial building block in the multicomponent synthesis of this compound derivatives due to its two active electrophilic carbonyl sites. acs.orgresearchgate.net It readily reacts with various nucleophiles, making it an ideal substrate for constructing complex heterocyclic frameworks. acs.org For example, the reaction of acenaphthenequinone with two molecules of an indole in the presence of an acid catalyst can lead to the formation of symmetrical bis-indolyl acenaphthylen-1(2H)-one. acs.org Furthermore, its use in domino reactions with 1,3-cyclohexadiones and aniline derivatives under solvent-free conditions, sometimes facilitated by a heterogeneous nanocatalyst, produces various this compound derivatives in high yields. researchgate.net
Three-Component Condensations Involving Indoles and Acenaphthylene-1,2-dione
A notable three-component reaction involves the condensation of indoles, acenaphthylene-1,2-dione (acenaphthenequinone), and enaminones. acs.orgdergipark.org.tr This one-pot, two-step process, catalyzed by piperidine (B6355638) and p-toluenesulfonic acid (p-TSA), yields highly functionalized bis-indoles. acs.orgdergipark.org.tr The reaction is praised for its operational simplicity, high bond-formation efficiency, and the use of readily available starting materials under environmentally benign conditions. acs.org The proposed mechanism involves an initial piperidine-catalyzed aza-ene addition of the indole to acenaphthylene-1,2-dione, followed by tautomerization. acs.org Subsequent reaction with an enaminone in the presence of p-TSA leads to the final polycyclic bis-indole product. acs.org This method provides a valuable tool for creating molecular diversity in bis-indole scaffolds. acs.org
Four-Component Reactions for Substituted Acenaphtho[1,2-b]indolone Architectures
Expanding on the multicomponent strategy, four-component reactions have been developed for the synthesis of substituted acenaphtho[1,2-b]indolone architectures. A catalyst-free, one-pot reaction of acenaphthenequinone, an aromatic amine, a 1,3-dicarbonyl compound, and another component can lead to the formation of these complex structures. acs.org Another example involves the synthesis of dihydroxy acenaphtho[1,2-b]indolone derivatives through a three-component reaction of acenaphthoquinone, an aromatic amine, and a 1,3-dicarbonyl compound, which can be considered a subset of four-component strategies where the fourth component might be the solvent or a catalyst that gets incorporated. rsc.org These reactions showcase the ability to construct highly complex molecules with multiple stereocenters in a single synthetic operation. researchgate.net
Transition Metal-Catalyzed Syntheses of Fused this compound Scaffolds
The construction of complex, fused this compound scaffolds is often achieved through sophisticated transition metal-catalyzed reactions. These methods enable the creation of extended π-systems with potential applications in materials science.
A novel and effective method for synthesizing cyclopenta-fused this compound (ANI) scaffolds involves a palladium-catalyzed cascade reaction. acs.orgnih.gov This process begins with N,N-dialkyl-substituted o-alkynylanilines that are tethered to an aromatic hydrocarbon with a peri-C–H bond, such as a 1-naphthyl group. acs.orgglobalauthorid.com The reaction proceeds through a sequence of indolization, peri-C–H annulation, and N-dealkylation, constructing both the indole and the cyclopentane (B165970) rings in a single operation. acs.orgacs.org
This Pd(II)-catalyzed cascade cyclization has been successfully applied to a variety of aromatic hydrocarbons at the alkynyl terminus, including naphthalene (B1677914), phenanthrene, pyrene, and fluoranthene (B47539), yielding the corresponding π-extended ANI derivatives. acs.orgnih.gov The resulting ANI molecules exhibit donor-acceptor characteristics, which lead to relatively narrow energy gaps, making them promising candidates for use as π-segments in low-band-gap materials. acs.orgnih.gov Research has shown that substrates with N,N-dihexyl substituents can result in the formation of the desired this compound with high selectivity. researchgate.net
Table 1: Scope of Palladium-Catalyzed Cascade Cyclization for π-Extended ANI Derivatives
| Starting Aromatic Hydrocarbon | Resulting Fused System | Yield (%) |
|---|---|---|
| Naphthalene | This compound | up to 79% |
| Phenanthrene | Phenanthro[9,10-e]this compound | 65% |
| Pyrene | Pyreno[1,2-e]this compound | 55% |
| Fluoranthene | Fluorantheno[3,4-e]this compound | 43% |
This table summarizes the yields for various π-extended this compound (ANI) derivatives synthesized via a Pd-catalyzed cascade reaction as reported in the literature. acs.orgresearchgate.net
An alternative and direct route to cyclopenta-fused polycyclic heteroarenes (CP-PHAs), including this compound systems, is the palladium-catalyzed site-specific C–H/peri-C–H annulative coupling. rsc.org This method provides a direct linkage between a heteroaromatic core, such as indole, and a polycyclic arene bearing peri-C–H bonds. rsc.org Unlike methods requiring pre-functionalized substrates (e.g., brominated arenes), this approach relies on the direct activation of C-H bonds, representing a more atom-economical strategy. rsc.org
Specifically for indole derivatives, a Pd(OPiv)₂/AgSbF₆ catalyst system has been shown to be effective. rsc.org When indoles possessing a 1-naphthalenyl group at the C2 position are used, the reaction proceeds with high regioselectivity to yield C3-naphthylated CP-PHAs. rsc.org Deuteration experiments suggest that the silver salt co-catalyst plays a critical role by facilitating the site-specific C–H metalation of the indole to form a heteroaryl-Ag species. This intermediate then undergoes transmetalation with the Pd(II) catalyst to generate a heteroaryl-Pd species, which subsequently activates the peri-C–H bond of the tethered naphthalene unit to complete the annulation. rsc.org
Table 2: Catalyst Systems for Site-Specific C–H/peri-C–H Annulative Coupling
| Heteroaromatic Substrate | Catalyst System | Outcome |
|---|---|---|
| Indole with 1-naphthalenyl at C2 | Pd(OPiv)₂/AgSbF₆ | C3-naphthylated CP-PHAs |
| Benzo[b]thiophene with 1-naphthalenyl at C3 | Pd(OPiv)₂/AgOPiv | C2-naphthylated CP-PHAs |
| Thiophene (B33073) with 1-naphthalenyl at C3 | Pd(OPiv)₂/AgOPiv | C2-naphthylated CP-PHAs |
This table outlines the specific palladium catalyst and silver salt co-catalyst systems used for the site-specific annulative coupling of different heteroaromatics with a naphthalene moiety. rsc.org
Green Chemistry Principles in this compound Synthesis
Adherence to green chemistry principles is crucial for developing sustainable synthetic methodologies. In the context of this compound synthesis, this involves the use of recyclable catalysts and the avoidance of hazardous organic solvents.
A significant advancement in the green synthesis of this compound derivatives is the use of sulfonic acid-functionalized mesoporous silica (B1680970) (SBA-Pr-SO₃H) as a heterogeneous nanocatalyst. researchgate.netresearchgate.net This solid acid catalyst is noted for its desirable physical properties, including a hexagonal morphology, high specific surface area, large pore diameter, and high thermal stability. researchgate.netresearchgate.net
SBA-Pr-SO₃H has been effectively employed in the one-pot, three-component synthesis of various acenaphtho[1,2-b]indoles from the condensation of acenaphthenequinone, anilines, and 1,3-cyclohexadiones. researchgate.net The key advantages of using this nanocatalyst include its high efficiency, ease of separation from the reaction mixture via simple filtration, and the ability to be recovered and reused multiple times without a significant loss of catalytic activity. researchgate.neteurjchem.com
The synthesis of this compound derivatives using the SBA-Pr-SO₃H nanocatalyst is often performed under solvent-free conditions. researchgate.neteurjchem.com The reaction, typically a domino procedure involving the condensation of acenaphthenequinone, various aniline derivatives, and a 1,3-dione, is conducted by heating the mixture at 140 °C. researchgate.net
This solvent-free approach aligns with the principles of green chemistry by eliminating the need for potentially hazardous organic solvents, which simplifies the work-up procedure and reduces chemical waste. eurjchem.commdpi.com The methodology is characterized by high atom economy, excellent yields, operational simplicity, and the absence of metal-based catalysts in many protocols, making it an environmentally benign route to these complex heterocyclic compounds. researchgate.netsemanticscholar.org
Table 3: Reaction Conditions for Green Synthesis of Acenaphtho[1,2-b]indoles
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Conditions | Key Advantages |
|---|---|---|---|---|---|
| Acenaphthenequinone | Aniline Derivatives | 1,3-Cyclohexadiones | SBA-Pr-SO₃H | 140 °C, Solvent-free | High yield, Reusable catalyst, Simple work-up |
| Acenaphthenequinone | Enaminones | - | L-proline | - | Good yields, High regioselectivity, Mild conditions |
This table presents examples of environmentally benign reaction conditions for synthesizing this compound derivatives. researchgate.netmdpi.comnih.gov
Mechanistic Investigations of Acenaphtho 1,2 B Indole Formation Pathways
Elucidation of Domino and Cascade Reaction Mechanisms
Domino and cascade reactions represent highly efficient strategies for the construction of complex molecules like Acenaphtho[1,2-b]indole from simple precursors in a single operation. semanticscholar.org These processes involve a sequence of intramolecular reactions, where the functionality generated in one step triggers the subsequent transformation, thus avoiding the need for isolation of intermediates. semanticscholar.org
Postulated Pathways in L-Proline Catalysis
One of the well-studied methods for synthesizing this compound derivatives is the domino reaction between enaminones and acenaphthoquinone, catalyzed by the organocatalyst L-proline. researchgate.netnih.gov A detailed mechanism for this transformation has been proposed, outlining a multi-step sequence. researchgate.net
The proposed pathway commences with a reversible reaction between acenaphthoquinone and L-proline, which generates a reactive iminium ion intermediate (A). researchgate.net This activation is a critical step in organocatalysis. Following this, the enaminone undergoes an aza-ene addition to the iminium ion, leading to the formation of intermediate B. researchgate.net This intermediate then undergoes a rapid tautomerization to yield intermediate C. researchgate.net
The subsequent step involves an intramolecular cyclization of intermediate C, followed by the elimination of the L-proline catalyst, which forms intermediate E. researchgate.net Intermediate E is then hydrated by the nucleophilic addition of a water molecule to produce intermediate F. researchgate.net The final step to yield the this compound product (3) is a dehydroxylation of intermediate F, which is typically catalyzed by a strong acid like sulfuric acid in an acetic acid solution. researchgate.net
Characterization of Key Reaction Intermediates
To substantiate the proposed reaction mechanism in L-proline catalysis, control experiments have been performed. researchgate.net These experiments provide strong evidence for the existence of key intermediates in the reaction cascade. For instance, researchers have successfully isolated an intermediate, designated as Fa, in high yield (84%) from the reaction of an enaminone and acenaphthoquinone catalyzed by L-proline in refluxing toluene (B28343). researchgate.net
Mechanistic Pathways in Multicomponent Reactions Leading to this compound Derivatives
Multicomponent reactions (MCRs) are powerful synthetic tools that combine three or more starting materials in a one-pot procedure to form a complex product that incorporates structural features from each of the initial reactants. This approach is characterized by high atom economy and operational simplicity.
Sequential Addition and Cyclization Processes
The synthesis of the this compound core via MCRs inherently relies on a well-orchestrated series of sequential addition and cyclization events. In a typical three-component reaction involving acenaphthenequinone (B41937), an aniline (B41778) derivative, and a third component like a 1,3-dicarbonyl compound, the reaction initiates with the formation of an intermediate from the first two components. researchgate.net This is often followed by the addition of the third reactant and subsequent intramolecular cyclizations to build the fused ring system.
For example, in the L-proline catalyzed synthesis, the reaction proceeds through the sequential addition of the enaminone to the activated acenaphthoquinone, followed by an intramolecular cyclization to form the indole (B1671886) ring. researchgate.net This sequence ensures the regioselective construction of the final polycyclic architecture.
Role of Tautomerism and Iminium Ion Formation
Tautomerism and the formation of reactive intermediates like iminium ions are central to the mechanistic pathways of many MCRs that produce Acenaphtho[1,2-b]indoles. As detailed in the L-proline catalyzed domino reaction, the initial step is the formation of an iminium ion from acenaphthoquinone. researchgate.net This electrophilic activation is crucial for the subsequent nucleophilic attack by the enaminone. Without the formation of this iminium ion, the carbonyl group of acenaphthoquinone would be significantly less reactive.
Advanced Mechanistic Studies in Transition Metal-Catalyzed this compound Synthesis
While organocatalytic and multicomponent reactions are prevalent, transition metals, particularly palladium, offer alternative and powerful catalytic cycles for constructing complex indole scaffolds. These methods often involve C-H activation and annulation strategies.
A novel palladium-catalyzed cascade reaction has been developed to construct a cyclopenta-fused this compound (ANI) scaffold. acs.orgencyclopedia.pubmdpi.com This advanced method utilizes N,N-dialkyl-substituted o-alkynylanilines and aromatic hydrocarbons possessing a peri-C–H bond (e.g., naphthalene) as starting materials. acs.org The proposed mechanism for this transformation is a sophisticated cascade involving three key steps: indolization, peri-C–H annulation, and N-dealkylation. encyclopedia.pubmdpi.com
The palladium(II)-catalyzed process is believed to initiate with an intramolecular C-N coupling cyclization, or indolization, of the o-alkynylaniline to form an indole intermediate. encyclopedia.pubmdpi.com This is followed by a palladium-mediated peri-C-H annulation, where the catalyst facilitates the coupling of the indole core with the adjacent aromatic system. encyclopedia.pub The final step of the cascade is an N-dealkylation to furnish the π-extended ANI derivative. encyclopedia.pubmdpi.com This method demonstrates the power of transition metal catalysis to orchestrate complex bond-forming sequences in a single synthetic operation. acs.org
Data Tables
Table 1: Synthesis of this compound Derivatives via L-Proline Catalysis. semanticscholar.org
| Entry | R¹ | R² | Product | Yield (%) |
| 1 | CH₃ | 4-CH₃ | 3a | 80 |
| 2 | CH₃ | 3-Cl-4-F | 3b | 82 |
| 3 | CH₃ | 4-CH₃O | 3c | 85 |
| 4 | CH₃ | 4-Br | 3d | 76 |
| 5 | CH₃ | 4-NO₂ | 3e | 70 |
| 6 | CH₃ | 3,5-(CH₃)₂ | 3f | 78 |
| 7 | CH₃ | H | 3g | 80 |
| 8 | H | H | 3j | 84 |
| 9 | H | 2-Cl | 3k | 79 |
| 10 | H | 4-t-Bu | 3m | 81 |
Indolization and C–H Activation/Annulation Sequences
The formation of this compound often proceeds through multi-step sequences that combine indolization—the construction of the indole ring—with subsequent C–H activation and annulation to form the final polycyclic structure. Two prominent examples of such sequences are L-proline-catalyzed domino reactions and palladium-catalyzed cascade reactions.
One effective method involves the L-proline-catalyzed domino reaction of enaminones with acenaphthoquinone. researchgate.netmdpi.com The proposed mechanism for this transformation begins with the reaction between the enaminone and acenaphthoquinone, catalyzed by L-proline, to yield an intermediate product. mdpi.com This intermediate is then subjected to dehydroxylation, catalyzed by sulfuric acid in acetic acid, to form the final this compound derivative. mdpi.comsemanticscholar.org The process is characterized by its operational simplicity and good yields. researchgate.netmdpi.com Control experiments have supported this proposed mechanism. For instance, the intermediate was isolated in 84% yield from the reaction of 5,5-dimethyl-3-(phenylamino)cyclohex-2-en-1-one with acenaphthoquinone in refluxing toluene with L-proline as the catalyst. mdpi.com Subsequent treatment of this isolated intermediate with sulfuric acid in acetic acid at 80°C afforded the desired this compound product in 90% yield. mdpi.com
A distinct and powerful strategy for constructing fused polycyclic aromatic systems, including this compound derivatives, is through a palladium-catalyzed cascade reaction. acs.org This method utilizes N,N-dialkyl-substituted o-alkynylanilines and aromatic hydrocarbons featuring a peri-C–H bond, such as naphthalene (B1677914). acs.org The reaction proceeds through a novel sequence involving indolization, peri-C–H annulation, and N-dealkylation to construct a cyclopenta-fused this compound (ANI) scaffold. acs.orgresearchgate.net This cascade process is notable for its ability to create complex molecular architectures from relatively simple starting materials in a single operation. acs.org The formation of an indolyl-Pd intermediate is a key step in this cascade, which then enables the subsequent peri-C–H bond activation and annulation. researchgate.netrsc.org The scope of this reaction is broad, accommodating various polyaromatic hydrocarbons like phenanthrene, pyrene, and fluoranthene (B47539), leading to the corresponding π-extended ANI derivatives. acs.org
The following table summarizes the optimized reaction conditions for the synthesis of a cyclopenta-fused this compound derivative.
Table 1: Optimization of Reaction Conditions for Pd-Catalyzed Annulative Coupling
| Entry | Pd(II) Catalyst | Oxidant | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Pd(OPiv)₂ | None | 120 | 14 | <5 |
| 2 | Pd(OPiv)₂ | AgSbF₆ | 120 | 14 | 88 |
| 3 | Pd(OPiv)₂ | AgSbF₆ | 120 | 3 | 93 |
| 4 | Pd(OPiv)₂ | AgOPiv (2 equiv.) | 120 | 14 | 93 |
| 5 | None | AgOPiv | 120 | 14 | 0 |
Data sourced from a study on Pd-catalyzed site-specific heteroaromatic C–H/peri-C–H annulative coupling. rsc.org
Deuteration Experiments and Mechanistic Probes
Deuteration experiments are a powerful tool for probing reaction mechanisms, particularly for identifying the site of metalation and understanding the role of specific reagents in C–H activation steps. In the context of synthesizing fused heterocyclic systems related to this compound, deuteration studies have provided critical insights into the palladium-catalyzed C–H/peri-C–H annulative coupling mechanism. rsc.org
To investigate the site-selective metalation process, a series of deuteration reactions were conducted. rsc.org For example, the reaction of a naphthyl-substituted benzo[b]thiophene with D₂O in the presence of a Pd(II) catalyst but without a silver salt oxidant yielded the deuterated starting material in only 3% yield, alongside a 25% yield of the cyclized product. rsc.org However, when the same reaction was performed in the presence of a silver salt (AgOPiv) but without the palladium catalyst, the deuterated starting material was obtained in a significantly higher yield of 44%, with no formation of the coupling product. rsc.org
These results provide strong evidence for the crucial role of the silver salt in the initial C–H activation step. The formation of a heteroaryl-Ag intermediate via site-specific C–H metalation is indicated. rsc.org This intermediate is believed to undergo subsequent transmetalation with the Pd(II) catalyst to generate a heteroaryl-Pd species, which is the key intermediate that proceeds to activate the peri-C–H bond of the naphthalene ring, leading to the final annulated product. rsc.org High-resolution mass spectrometry (HRMS) analysis confirmed that deuteration occurred specifically at the intended C–H bond of the heteroaromatic ring, with no deuterium (B1214612) incorporation at other positions on the naphthalene moiety. rsc.org
Table 2: Deuteration Experiments for Mechanistic Investigation
| Entry | Reactant | Catalyst | Additive | Deuterium Source | Product(s) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 1a | Pd(OPiv)₂ | None | D₂O | 1a-d₁ + 2a | 3 (for 1a-d₁) + 25 (for 2a) |
| 2 | 1a | None | AgOPiv | D₂O | 1a-d₁ | 44 |
Data sourced from a study on Pd-catalyzed site-specific heteroaromatic C–H/peri-C–H annulative coupling. rsc.org Reactant 1a is a naphthyl-substituted benzo[b]thiophene, 1a-d₁ is its deuterated form, and 2a is the cyclized product.
Advanced Spectroscopic and Structural Elucidation of Acenaphtho 1,2 B Indole Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For Acenaphtho[1,2-b]indole systems, both proton (¹H) and carbon-13 (¹³C) NMR provide invaluable data on the chemical environment of each atom.
¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the analysis of this compound derivatives, the spectra typically show distinct regions for aromatic and aliphatic protons.
Research on various 7-phenyl-9,10-dihydro-7H-acenaphtho[1,2-b]indol-11(8H)-one derivatives reveals characteristic chemical shifts. nih.gov Aromatic protons of the acenaphthene (B1664957) and indole (B1671886) rings typically resonate in the downfield region, often between δ 7.00 and 8.20 ppm. nih.gov For instance, in 9,9-Dimethyl-7-phenyl-9,10-dihydro-7H-acenaphtho[1,2-b]indol-11(8H)-one, a doublet appears around δ 8.13 ppm, while a complex multiplet corresponding to eight aromatic protons is observed between δ 7.50 and 7.60 ppm. nih.gov
The aliphatic protons on the dihydro-indolone portion of the molecule appear further upfield. The methylene (B1212753) (CH₂) protons often present as singlets if there are no adjacent protons, as seen in the case of the aforementioned 9,9-dimethyl derivative where two singlets appear at δ 2.59 and δ 2.42 ppm. nih.gov The methyl (CH₃) protons of the gem-dimethyl group are highly shielded and appear as a characteristic singlet further upfield, for example, at δ 1.09 ppm. nih.gov
Table 1: Selected ¹H NMR Data for this compound Derivatives
| Compound | Proton Environment | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Reference |
|---|---|---|---|---|
| 9,9-Dimethyl-7-phenyl-9,10-dihydro-7H-acenaphtho[1,2-b]indol-11(8H)-one | Ar-H | 8.13 | d, J = 6.0 | nih.gov |
| Ar-H | 7.50-7.60 | m | nih.gov | |
| Ar-H | 7.23 | dd, J = 14.0, 6.8 | nih.gov | |
| Ar-H | 7.05 | d, J = 6.4 | nih.gov | |
| CH₂ | 2.59 | s | nih.gov | |
| CH₂ | 2.42 | s | nih.gov | |
| 2 x CH₃ | 1.09 | s | nih.gov | |
| 7-(4-Methoxyphenyl)-9,9-dimethyl-9,10-dihydro-7H-acenaphtho[1,2-b]indol-11(8H)-one | Ar-H | 8.08-8.10 | m | nih.gov |
| Ar-H | 7.00-7.58 | m | nih.gov | |
| CH₃O | 3.83-3.84 | m | nih.gov | |
| CH₂ | 2.52 | s | nih.gov | |
| CH₂ | 2.46 | s | nih.gov |
¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. The chemical shifts of carbon atoms are highly sensitive to their electronic environment, hybridization, and substitution.
For Acenaphtho[1,2-b]indol-11(8H)-one derivatives, the carbonyl carbon (C=O) of the ketone group is characteristically deshielded and appears far downfield, typically in the range of δ 192-195 ppm. nih.govmdpi.com The numerous sp²-hybridized carbons of the fused aromatic rings resonate between approximately δ 116 and δ 148 ppm. nih.govmdpi.com
The aliphatic sp³-hybridized carbons appear in the upfield region of the spectrum. For example, in 9,9-Dimethyl-7-phenyl-9,10-dihydro-7H-acenaphtho[1,2-b]indol-11(8H)-one, the quaternary carbon of the gem-dimethyl group appears around δ 37.0 ppm, while the methyl carbons are observed near δ 28.6 ppm. nih.gov The methylene carbons are found at intermediate shifts, for example, δ 52.0 and δ 35.8 ppm. nih.gov
Table 2: Selected ¹³C NMR Data for this compound Derivatives
| Compound | Carbon Environment | Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| 9,9-Dimethyl-7-phenyl-9,10-dihydro-7H-acenaphtho[1,2-b]indol-11(8H)-one | C=O | 193.8 | nih.gov |
| Aromatic & Vinylic Cs | 116.3-146.5 | nih.gov | |
| CH₂ | 52.0 | nih.gov | |
| Quaternary C | 37.0 | nih.gov | |
| CH₂ | 35.8 | nih.gov | |
| 2 x CH₃ | 28.6 | nih.gov | |
| 7-(4-Methoxyphenyl)-9,9-dimethyl-9,10-dihydro-7H-acenaphtho[1,2-b]indol-11(8H)-one | C=O | 193.8 | nih.gov |
| Aromatic & Vinylic Cs | 114.9-159.6 | nih.gov | |
| CH₃O | 55.6 | nih.gov | |
| CH₂ | 52.0 | nih.gov | |
| Quaternary C | 36.9 | nih.gov | |
| CH₂ | 35.7 | nih.gov |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation
HRMS is a critical tool for determining the precise mass of a molecule, which in turn allows for the unambiguous validation of its elemental composition. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different molecular formulas.
In the characterization of this compound derivatives, HRMS data is typically reported by comparing the experimentally measured exact mass with the theoretically calculated mass for the proposed molecular formula. For instance, the molecular ion of 9,9-Dimethyl-7-phenyl-9,10-dihydro-7H-acenaphtho[1,2-b]indol-11(8H)-one, when analyzed as its sodium adduct [M+Na]⁺, has a calculated mass of 386.1521. nih.gov The experimentally found value matches this, confirming the molecular formula C₂₆H₂₁NONa. nih.gov This level of accuracy is essential for verifying the identity of newly synthesized compounds. mdpi.com
Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound Derivatives
| Compound | Molecular Formula (Ion) | Calculated Mass (m/z) | Found Mass (m/z) | Reference |
|---|---|---|---|---|
| 9,9-Dimethyl-7-phenyl-9,10-dihydro-7H-acenaphtho[1,2-b]indol-11(8H)-one | C₂₆H₂₁NONa [M+Na]⁺ | 386.1521 | Not specified | nih.gov |
| 7-(p-Tolyl)-9,9-dimethyl-9,10-dihydro-7H-acenaphtho[1,2-b]indol-11(8H)-one | C₂₇H₂₃NONa [M+Na]⁺ | 400.1677 | Not specified | nih.gov |
| 7-Phenyl-9,10-dihydro-7H-acenaphtho[1,2-b]indol-11(8H)-one | C₂₄H₁₆NO [M-H]⁺ | 334.1232 | 334.1234 | nih.gov |
Infrared (IR) Spectroscopy for Vibrational Mode Characterization
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. It is particularly useful for identifying the presence of specific functional groups.
For the Acenaphtho[1,2-b]indol-11(8H)-one scaffold, the most prominent and diagnostic absorption band is the strong C=O stretching vibration of the ketone, which typically appears in the range of 1640-1725 cm⁻¹. nih.govmdpi.com The exact position depends on the molecular environment and conjugation. Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹ (e.g., 2958 cm⁻¹). nih.govmdpi.com Other characteristic peaks in the fingerprint region (below 1600 cm⁻¹) correspond to C=C aromatic ring stretches and C-N vibrations, providing further structural confirmation. nih.govmdpi.com
Table 4: Characteristic Infrared (IR) Absorption Frequencies for this compound Derivatives
| Compound | Functional Group | Wavenumber (ν, cm⁻¹) | Reference |
|---|---|---|---|
| 9,9-Dimethyl-7-phenyl-9,10-dihydro-7H-acenaphtho[1,2-b]indol-11(8H)-one | Aromatic C-H Stretch | 3042 | nih.govmdpi.com |
| Aliphatic C-H Stretch | 2958 | nih.govmdpi.com | |
| C=O Stretch (Ketone) | 1649 | nih.govmdpi.com | |
| Aromatic C=C Stretch | 1520, 1500 | nih.govmdpi.com | |
| 7-(4-Bromophenyl)-9,9-dimethyl-9,10-dihydro-7H-acenaphtho[1,2-b]indol-11(8H)-one | Aromatic C-H Stretch | 3040 | nih.gov |
| Aliphatic C-H Stretch | 2948 | nih.gov | |
| C=O Stretch (Ketone) | 1653 | nih.gov |
Computational and Theoretical Chemistry Studies of Acenaphtho 1,2 B Indole Architectures
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) has become a primary method for studying the electronic structure of molecules. nih.govscispace.com It offers a balance between computational cost and accuracy, making it suitable for large systems like the acenaphtho[1,2-b]indole framework.
The electronic properties of this compound and its derivatives are largely dictated by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that influences the molecule's stability, reactivity, and electronic transitions. journalirjpac.comscirp.org
DFT calculations, often using functionals like B3LYP, are employed to determine the energies and spatial distributions of these orbitals. researchgate.netstuba.sk For instance, in studies of related fused heterocyclic systems, the HOMO is typically found to be a π-orbital delocalized across the electron-rich indole (B1671886) and acenaphthylene (B141429) portions of the molecule, while the LUMO is a π* orbital. beilstein-journals.org The HOMO-LUMO gap is a key factor in determining the charge transfer characteristics within the molecule. scirp.org A smaller energy gap generally corresponds to a molecule that is more easily excited and more polarizable. journalirjpac.com
For a series of acenaphtho[1,2-b]quinoxaline (B1266190) derivatives, which are structurally similar to the indole counterparts, DFT calculations revealed that the electron-rich regions of the HOMO are concentrated on the quinoxaline (B1680401) moiety. researchgate.net In another study on benzophospholo[3,2-b]indoles, the HOMO and LUMO were identified as the π and π* orbitals of the fused skeleton, respectively. beilstein-journals.org These findings suggest that the electronic distribution in acenaphtho[1,2-b]indoles is heavily influenced by the fused aromatic system.
Table 1: Representative Frontier Orbital Energies from DFT Calculations for Fused Heterocyclic Systems
| Compound Family | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| p-type organic molecules | -4.65 to -5.60 | -1.12 to -3.57 | 2.01 to 3.86 |
| Quinoline | -6.646 | -1.816 | 4.83 |
Note: Data is illustrative of typical ranges found in related heterocyclic systems and may vary for specific this compound derivatives. scirp.orgstuba.skbeilstein-journals.org
DFT is also a powerful tool for predicting the chemical reactivity of molecules. nih.gov By calculating various reactivity descriptors, researchers can identify the most probable sites for electrophilic, nucleophilic, or radical attack. Key descriptors include the Molecular Electrostatic Potential (MEP), Fukui functions, and global reactivity indices like electronegativity, hardness, and softness. journalirjpac.comfrontiersin.org
Furthermore, DFT can be used to model entire reaction pathways. For example, in the synthesis of bis-indole derivatives from acenaphthenequinone (B41937) (a precursor to this compound), a plausible reaction mechanism was proposed based on DFT calculations. nih.govacs.org The mechanism involved key steps like an aza-ene addition, imine-enamine tautomerization, and a Michael addition, with DFT helping to rationalize the formation of specific intermediates and the final product. nih.govacs.org
To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is used to calculate the excited state properties of molecules, such as their UV-Visible absorption spectra. academie-sciences.frgaussian.com TD-DFT can predict the wavelengths of maximum absorption (λmax), the corresponding excitation energies, and the oscillator strengths (f), which relate to the intensity of the absorption bands. scirp.orggaussian.com
For example, TD-DFT calculations on acenaphtho[1,2-d]imidazole derivatives, which share the acenaphtho core, were used to simulate their absorption spectra. bwise.kr Similarly, for acenaphtho[1, 2-b]quinoxaline, TD-DFT calculations helped elucidate that the lower energy electronic transitions were of a π → π* character. researchgate.net These calculations are crucial for designing molecules with specific optical properties, for instance, for use as fluorescent probes or in electronic devices. The accuracy of TD-DFT predictions can be sensitive to the choice of functional and the inclusion of solvent effects, which can be modeled using approaches like the Polarizable Continuum Model (PCM). bham.ac.ukconicet.gov.ar
Table 2: Example of TD-DFT Calculated Photophysical Data
| Compound/Derivative | Calculated λmax (nm) | Oscillator Strength (f) | Transition Character |
|---|---|---|---|
| Acenaphtho[1,2-b]quinoxaline analog | ~400 | - | π → π* |
| Quinoline | - | - | - |
Note: This table provides illustrative data from related compounds to demonstrate the type of information obtained from TD-DFT studies. Specific values for this compound would require dedicated calculations. scirp.orgresearchgate.netacademie-sciences.fr
Molecular Docking and Intermolecular Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor like a protein. nih.gov This method is central to drug discovery and helps in understanding the potential biological activity of compounds like this compound derivatives.
Studies on related acenaphtho-fused heterocycles have demonstrated their potential to interact with biological targets. For instance, derivatives of acenaphtho[1,2-e]-1,2,4-triazine were docked into the active site of the anti-apoptotic protein Bcl-2. nih.gov The results showed favorable binding energies and identified key interactions, supporting the experimental data on their cytotoxic activity. nih.gov Similarly, various this compound derivatives have been docked against cancer-related proteins such as the motor protein KSP and the anti-apoptotic protein Mcl-1, a member of the Bcl-2 family. researchgate.net These studies help to rationalize the structure-activity relationships and guide the design of more potent inhibitors. elsevier.es The docking analysis typically reveals the binding affinity (often expressed as a negative score in kcal/mol) and the specific hydrogen bonds or hydrophobic interactions that stabilize the ligand-protein complex.
Table 3: Representative Molecular Docking Targets for Acenaphtho-Fused Compounds
| Ligand Class | Protein Target | PDB ID |
|---|---|---|
| This compound derivatives | Kinesin spindle protein (KSP) | 1Q0B |
| This compound derivatives | Myeloid cell leukemia 1 (Mcl-1) | 3WIX |
Source: Data compiled from studies on acenaphtho-fused heterocyclic systems. nih.govresearchgate.net
Theoretical Assessment of Aromaticity and π-Conjugation in this compound Frameworks
The concept of aromaticity is fundamental to understanding the stability and electronic properties of the this compound system. This polycyclic framework consists of multiple fused rings, and their individual and collective aromatic character can be assessed using computational methods. Key indices for quantifying aromaticity include the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). researchgate.net
HOMA is a geometry-based index that evaluates the bond length alternation within a ring; a value close to 1 indicates high aromaticity, while a value close to 0 suggests a non-aromatic character. researchgate.net NICS, a magnetic criterion, calculates the magnetic shielding at the center of a ring. Negative NICS values are typically indicative of aromatic character (diatropic ring current), while positive values suggest anti-aromaticity.
Strategic Derivatization and Functionalization of the Acenaphtho 1,2 B Indole Scaffold
Diversification of Substituent Patterns on the Acenaphtho[1,2-b]indole Core
The introduction of diverse substituent patterns on the this compound core is a key strategy for fine-tuning its chemical and physical properties. A variety of synthetic methods have been developed to achieve this, primarily through domino or multi-component reactions.
One efficient approach involves the L-proline-catalyzed domino reaction of enaminones with acenaphthenequinone (B41937). nih.govmdpi.com This protocol allows for the synthesis of this compound derivatives with various substituents on the enaminone ring, including methyl, bromo, chloro, tert-butyl, and fluoro groups, with yields of up to 85%. mdpi.com The reaction proceeds through a proposed mechanism involving the formation of an iminium ion, followed by an aza-ene addition, intramolecular cyclization, and subsequent dehydration. mdpi.comsemanticscholar.org
Another method utilizes a sulfonic acid-functionalized mesoporous silica (B1680970) (SBA-Pr-SO3H) as a heterogeneous nanocatalyst for the condensation of acenaphthenequinone, 1,3-cyclohexanediones, and various aniline (B41778) derivatives. researchgate.net This solvent-free, high-temperature reaction produces a range of this compound derivatives. researchgate.net
A three-component tandem reaction of tryptamine (B22526) or benzylamine, 1,3-dicarbonyl compounds, and acenaphthenequinone provides a green and convenient route to highly substituted acenaphtho[1,2-b]pyrrole derivatives, which are structurally related to the this compound core. mdpi.com This reaction proceeds at room temperature in ethanol (B145695), offering high yields and operational simplicity. mdpi.com
The diversification of substituent patterns is crucial for modulating the biological and electronic properties of the this compound scaffold. For instance, the introduction of different substituents can influence the molecule's potential as a corrosion inhibitor or in other material science applications. openmedicinalchemistryjournal.com
Table 1: Synthesis of this compound Derivatives via L-proline Catalyzed Domino Reaction mdpi.com
| Entry | R¹ | R² | R³ | R⁴ | Product | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | H | H | H | H | 3a | 80 |
| 2 | CH₃ | H | H | H | 3b | 75 |
| 3 | H | CH₃ | H | H | 3c | 82 |
| 4 | H | H | CH₃ | H | 3d | 78 |
| 5 | Cl | H | H | H | 3e | 85 |
| 6 | H | Cl | H | H | 3f | 81 |
| 7 | H | H | Cl | H | 3g | 77 |
| 8 | Br | H | H | H | 3h | 83 |
| 9 | H | Br | H | H | 3i | 79 |
| 10 | H | H | Br | H | 3j | 76 |
| 11 | F | H | H | H | 3k | 84 |
| 12 | H | F | H | H | 3l | 80 |
| 13 | H | H | F | H | 3m | 75 |
| 14 | t-Bu | H | H | H | 3n | 70 |
| 15 | H | OCH₃ | H | H | 3o | 72 |
Reaction Conditions: Enaminone (1.0 mmol), acenaphthenequinone (1.0 mmol), L-proline (10 mol%), toluene (B28343), reflux, 1-3 h.
Synthesis of Spirocyclic Acenaphthylene-Containing Compounds
Spirocyclic compounds containing an acenaphthylene (B141429) unit are of significant interest due to their unique three-dimensional structures and potential biological activities. nih.govtandfonline.com The synthesis of these compounds often involves multicomponent reactions starting from acenaphthenequinone.
A notable example is the one-pot, three-component reaction of acenaphthenequinone, an amine, and a suitable third component to generate a spirocyclic system. For instance, the reaction of acenaphthenequinone, arylmethyl amines, and chalcones in refluxing ethanol affords spiro[acenaphthylene-1,2′-pyrrolidin]-2-one derivatives in a catalyst-free 1,3-dipolar cycloaddition. tandfonline.com The proposed mechanism involves the in situ formation of an azomethine ylide from acenaphthenequinone and the amine, which then undergoes a cycloaddition with the chalcone (B49325). tandfonline.com
Similarly, spiro[acenaphthylene-pyranopyrazole] derivatives can be synthesized through the reaction of acenaphthoquinone, pyrazolones, and activated methylene (B1212753) compounds in water without a catalyst. scispace.com This method is environmentally friendly and provides excellent yields. scispace.com
The synthesis of spiro[acenaphthylene-1,2′- Current time information in Bangalore, IN.researchgate.net-thiazine]-2,4′-(1H)-diones has been achieved via a three-component reaction of acenaphthalene-1,2-dione, anilines, and 3-mercaptopropionic acid under ultrasonic irradiation in the presence of a polymer-supported catalyst. cbijournal.com Another approach to spiro[acenaphthylene-1,2'- Current time information in Bangalore, IN.researchgate.net-thiazolidine]-2,4'(1H)-diones involves a one-pot multicomponent reaction of acenaphthylene-1,2-dione, α-mercaptocarboxylic acid, and substituted anilines promoted by thiamine (B1217682) hydrochloride in water. jetir.org
Table 2: Synthesis of Spiro[acenaphthylene-1,2′-pyrrolidin]-2-one Derivatives tandfonline.com
| Entry | Arylmethyl Amine (R) | Chalcone (Ar¹, Ar²) | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Benzylamine | Phenyl, Phenyl | 4a | 85 |
| 2 | 4-Methylbenzylamine | Phenyl, Phenyl | 4b | 82 |
| 3 | 4-Methoxybenzylamine | Phenyl, Phenyl | 4c | 88 |
| 4 | 4-Chlorobenzylamine | Phenyl, Phenyl | 4d | 80 |
| 5 | Benzylamine | 4-Chlorophenyl, Phenyl | 4e | 83 |
| 6 | Benzylamine | Phenyl, 4-Methylphenyl | 4f | 86 |
Reaction Conditions: Acenaphthenequinone (0.5 mmol), arylmethyl amine (0.5 mmol), chalcone (0.5 mmol), ethanol, reflux, 90 min.
Design and Synthesis of Cyclopenta-Fused and π-Extended this compound Derivatives
The fusion of a cyclopenta ring and the extension of the π-system in acenaphtho[1,2-b]indoles are advanced strategies to modify their electronic and photophysical properties, making them suitable for applications in organic electronics. acs.orgrsc.org
A novel palladium-catalyzed cascade reaction has been developed to construct cyclopenta-fused this compound (ANI) scaffolds. acs.orgacs.orgnih.gov This reaction involves the indolization, peri-C–H annulation, and N-dealkylation of N,N-dialkyl-substituted o-alkynylanilines tethered to a 1-naphthyl group. acs.org This one-shot process efficiently constructs both the indole (B1671886) and the cyclopenta ring. acs.org By employing various aromatic hydrocarbons with a peri-C–H bond, such as phenanthrene, pyrene, and fluoranthene (B47539), at the alkynyl terminus, a range of π-extended ANI derivatives can be synthesized. acs.orgnih.gov These π-extended systems exhibit narrowed energy gaps, which is a desirable feature for low-band-gap materials. acs.org
The synthesis of acenaphthylene-fused heteroarenes, including thiophene (B33073), furan, and pyridine (B92270) derivatives, has been achieved through a palladium-catalyzed cascade involving a Suzuki–Miyaura cross-coupling followed by an intramolecular C–H arylation. beilstein-journals.org This method provides a versatile route to a variety of heterocyclic fluoranthene analogues. beilstein-journals.org
Table 3: Synthesis of π-Extended this compound Derivatives acs.org
| Entry | Starting Aromatic Hydrocarbon | Product | Yield (%) |
|---|---|---|---|
| 1 | Naphthalene (B1677914) | 7H-Acenaphtho[1,2-b]indole | 79 |
| 2 | Phenanthrene | 13H-Acenaphtho[1,2-b]phenanthro[9,10-f]indole | 65 |
| 3 | Pyrene | 13H-Acenaphtho[1,2-b]pyreno[1,2-f]indole | 58 |
| 4 | Fluoranthene | 13H-Acenaphtho[1,2-b]fluorantheno[8,9-f]indole | 45 |
Reaction Conditions: N,N-dialkyl-substituted o-alkynylaniline derivative, Pd(OAc)₂, Cu(OPiv)₂, CsOPiv, AgBF₄, DMAC, 120 °C, 14 h.
Advanced Functionalization through Selective C-H Activation and Annulation
Selective C-H activation and annulation reactions represent powerful tools for the advanced functionalization of the this compound scaffold, allowing for the direct introduction of new ring systems and functional groups.
A palladium-catalyzed cascade process involving indolization and peri-C–H annulation is a key method for constructing cyclopenta-fused this compound systems. researchgate.netencyclopedia.pub This reaction proceeds from N,N-dialkyl-substituted o-alkynylanilines appended to a polyaromatic hydrocarbon with a peri-C-H bond, leading to the formation of the fused indole scaffold with yields up to 79%. researchgate.net The reaction demonstrates that the N,N-dihexyl substituted substrate leads to the this compound with 100% selectivity. researchgate.net
Furthermore, direct C–H/peri-C–H annulative coupling has been envisioned as a convenient method for constructing cyclopenta-fused polycyclic heteroarenes (CP-PHAs) fused with naphthalene. rsc.orgresearchgate.net This approach relies on the site-selective formation of heteroaryl-Pd intermediates from readily available naphthyl-substituted substrates. rsc.orgresearchgate.net
Recent advancements in catalyst-controlled C-H activation have shown promise for the selective functionalization of indole frameworks. nih.gov While not yet specifically applied to this compound, these methods, which utilize rhodium and iridium catalysts, offer potential pathways for future derivatization strategies. nih.gov Electrochemical methods using cobalt catalysts have also emerged for the enantioselective C-H activation and annulation of indoles, suggesting another avenue for creating complex, chiral this compound derivatives. chemistryviews.org
Advanced Materials Science Applications of Acenaphtho 1,2 B Indole Derivatives
Applications in Organic Electronics
The fusion of the electron-rich indole (B1671886) moiety with the acenaphthylene (B141429) unit creates a versatile scaffold whose electronic properties can be finely tuned through chemical modification, making it highly attractive for use in organic electronic devices.
A key focus in organic electronics is the development of materials with low HOMO-LUMO energy gaps, which is crucial for applications in organic photovoltaics (OPVs) and near-infrared (NIR) emitters. Research has demonstrated that the acenaphtho[1,2-b]indole scaffold is an effective building block for creating such materials.
A novel Palladium-catalyzed cascade reaction has been developed to construct π-extended cyclopenta-fused this compound (ANI) derivatives. researchgate.net This synthetic strategy involves an indolization, a peri-C–H annulation, and an N-dealkylation sequence. researchgate.net By employing various polyaromatic hydrocarbons like naphthalene (B1677914), phenanthrene, and pyrene, researchers have successfully synthesized a range of ANI derivatives. researchgate.net These molecules exhibit relatively narrow energy gaps, which is a result of both raising the Highest Occupied Molecular Orbital (HOMO) energy levels and lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy levels. rsc.org This modulation of the frontier molecular orbitals implies their significant potential for use as π-segments in the construction of low-band-gap materials. researchgate.net
Electrochemical studies on these indole-fused cyclopenta-fused polycyclic heteroarene (CP-PHA) analogues provide quantitative insight into their electronic structure. The electron-donating nature of the indole moiety, which is stronger than that of thiophene (B33073) or benzothiophene, results in higher HOMO and LUMO energy levels compared to their sulfur-containing counterparts. rsc.org
| Aromatic Moiety | HOMO (eV) | LUMO (eV) |
| Naphthalene | -5.25 to -5.12 | -3.37 to -2.97 |
| Phenanthrene | -5.25 to -5.12 | -3.37 to -2.97 |
| Pyrene | -5.25 to -5.12 | -3.37 to -2.97 |
| Data sourced from electrochemical studies. rsc.org |
Charge carrier mobility is a fundamental parameter that dictates the performance of organic thin-film transistors (OTFTs) and other electronic devices. It quantifies how efficiently charge carriers (electrons or holes) move through a material under the influence of an electric field. While this property is critical for assessing the potential of new organic semiconductors, specific studies detailing the charge carrier mobility in thin films composed of this compound derivatives are not extensively reported in the current scientific literature.
However, research into structurally related compounds underscores the importance of such investigations. For example, derivatives of indolo[3,2-b]carbazole (B1211750) have been studied to determine their charge carrier mobility, demonstrating their utility as hole-transporting layers in organic light-emitting diodes. researchgate.net The methods for these studies, such as the gated van der Pauw method, allow for accurate determination of mobility in thin semiconducting films, independent of contact effects. nih.gov Future investigation into the charge mobility of this compound thin films is a necessary step to fully evaluate their applicability in high-performance organic electronics. mdpi.comnih.gov
Cyclopenta-fused polycyclic heteroarenes (CP-PHAs) that incorporate the acenaphthylene and indole units are considered intriguing photoelectronic materials. rsc.org Their utility in this area stems from a combination of the electron-accepting characteristics of the fused cyclopenta ring and the highly tunable electronic properties of the heteroaromatic indole core. rsc.org This structure effectively creates a donor-acceptor (D-A) type framework within the molecule. rsc.org
The design of such molecules allows for the strategic separation of the HOMO and LUMO. researchgate.net In many such twisted molecular configurations, the HOMO is localized on the electron-donating moiety while the LUMO is localized on the electron-accepting core, which is a key feature for many photoelectronic applications, including TADF materials and photovoltaics. researchgate.net
Luminescent and Optoelectronic Materials
The rigid, planar structure of acenaphtho-fused systems provides a robust chromophore that is foundational for creating novel luminescent and optoelectronic materials.
While structurally distinct from indoles, acenaphtho[1,2-b]quinoxaline (B1266190) derivatives represent a closely related class of compounds with significant luminescent properties. A common and efficient method for their synthesis involves a single-step condensation reaction between acenaphthoquinone and various substituted o-phenylenediamine (B120857) derivatives. researchgate.net Green synthesis approaches for this reaction have been developed, for instance, by using water as a solvent under sonication. researchgate.net
The design of these materials often focuses on creating donor-acceptor (D-A) molecules to achieve specific optoelectronic properties like thermally activated delayed fluorescence (TADF). In one such design, the acenaphtho[1,2-b]quinoxaline (AQ) unit serves as a new type of electron-acceptor (A) segment. sioc-journal.cn When combined with electron-donating (D) moieties such as phenoxazine, novel red TADF materials can be developed. sioc-journal.cn Density functional theory (DFT) calculations for these D-A molecules confirm a distinct separation between the HOMO, localized on the donor, and the LUMO, localized on the acceptor. sioc-journal.cn Further synthetic modifications, such as the introduction of flexible amine side chains, have been explored to enhance properties like water solubility. google.com
The investigation of photophysical properties is essential for understanding the potential of this compound derivatives in material applications. These studies typically involve UV-visible absorption and fluorescence spectroscopy to determine key parameters.
UV-Vis absorption spectra for indole-fused CP-PHAs reveal information about their electronic transitions. These compounds can exhibit weak absorbance in the visible region (400–600 nm), which corresponds to the HOMO-LUMO transition. rsc.org DFT calculations suggest these transitions may have very small oscillator strengths. rsc.org
Key photophysical properties that are evaluated include the maximum absorption wavelength (λabs), the maximum emission wavelength (λem), the Stokes shift (the difference between λabs and λem), and the fluorescence quantum yield (Φ), which measures the efficiency of the fluorescence process. For context, detailed photophysical investigations of analogous fused heteroaromatic systems, such as benzophospholo[3,2-b]indole derivatives, provide a template for the types of data sought. beilstein-journals.org In these related compounds, modifications to the core structure can lead to significant changes in emission color and quantum efficiency, with some derivatives exhibiting high quantum yields up to 75%. beilstein-journals.org Such studies are crucial for tailoring the properties of this compound derivatives for specific applications like fluorescent probes or emitters in OLEDs. mdpi.com
| Compound Type | λabs (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (Φ) |
| Fused Indole Analogues | Typically 300-400 | Typically 400-550 | Varies | Varies |
| Example: Benzophospholo[3,2-b]indole Oxide | ~355 | 450 | 95 | 0.75 |
| Example: Cationic Benzophospholo[3,2-b]indole | ~355 | 465 | 110 | 0.67 |
| This table presents the types of properties measured. Data for the specific examples are from analogous benzophospholo[3,2-b]indole systems for illustrative purposes. beilstein-journals.org |
Chemosensory and Molecular Recognition Applications of Acenaphtho 1,2 B Indole Architectures
Fluorescent Probe Design and Sensing Mechanisms
The fusion of the acenaphthene (B1664957) and indole (B1671886) moieties creates a unique fluorophore whose emission characteristics are sensitive to the local environment and interactions with external species. This property is harnessed in the design of fluorescent probes that can signal the presence of analytes through changes in their fluorescence output. Structural analogues, particularly those where the indole nitrogen is replaced by another nitrogen atom to form structures like acenaphtho[1,2-b]quinoxaline (B1266190), have been extensively studied for these applications.
Fluorescent chemosensors are typically designed to operate in one of two modes: "turn-on" or "switch-off." In a "turn-on" system, the probe is initially non-fluorescent or weakly fluorescent and exhibits a significant increase in emission intensity upon binding to its target analyte. Conversely, a "switch-off" sensor shows a decrease or complete quenching of its fluorescence in the presence of the target.
Several chemosensors based on the acenaphtho[1,2-b]quinoxaline scaffold, a close structural analogue of acenaphtho[1,2-b]indole, have been developed. For instance, a simple acenaphtho[1,2-b]quinoxaline derivative has been engineered as a "switch-off" fluorescent receptor for the selective recognition of mercury(II) ions (Hg²⁺) in acetonitrile. nih.gov This sensor demonstrates high selectivity for Hg²⁺ without interference from other metal ions. nih.gov
In another example, a Schiff base derived from acenaphtho[1,2-b]quinoxaline and thiosemicarbazide (B42300) functions as an "on-off" sensor for Hg²⁺. researchgate.net This probe exhibits aggregation-induced emission enhancement (AIEE) properties and shows a distinct fluorescence response to Hg²⁺ in a mixed aqueous solution. researchgate.netresearchgate.net Furthermore, "turn-on" probes for Hg²⁺ have been created by integrating acenaphtho[1,2-b]quinoxaline with rhodamine B derivatives. researchgate.netacs.org These probes show a significant fluorescence enhancement specifically in the presence of Hg²⁺, enabling its detection. researchgate.netacs.org
Table 1: Examples of "Turn-on" and "Switch-off" Chemosensors Based on Acenaphtho[1,2-b]quinoxaline
| Scaffold | Analyte | Sensing Platform | Sensing Mechanism | Reference |
|---|---|---|---|---|
| Acenaphtho[1,2-b]quinoxaline | Hg²⁺ | "Switch-off" | Fluorescence Quenching | nih.gov |
| Acenaphtho[1,2-b]quinoxaline-thiosemicarbazone Schiff base | Hg²⁺ | "On-off" | Aggregation-Induced Emission Enhancement (AIEE) | researchgate.netresearchgate.net |
| Rhodamine B - Acenaphtho[1,2-b]quinoxaline-9-amin | Hg²⁺ | "Turn-on" | Chelation-induced spirolactam ring-opening | researchgate.netacs.org |
| Acenaphtho[1,2-b]quinoxaline - Indomethacin (B1671933) | COX-2 Enzyme | "Turn-on" | Restriction of Photoinduced Electron Transfer (PeT) | rsc.org |
The operational principles of many fluorescent sensors are based on sophisticated photophysical processes, most notably Photoinduced Electron Transfer (PeT) and Förster Resonance Energy Transfer (FRET).
Photoinduced Electron Transfer (PeT) is a common mechanism for designing "turn-on" fluorescent probes. In a typical PeT sensor, the molecule consists of a fluorophore linked to a receptor unit by a spacer. In the absence of an analyte, photoexcitation of the fluorophore is followed by a rapid electron transfer from the receptor to the excited fluorophore, a process that quenches the fluorescence (the "off" state). When the analyte binds to the receptor, the receptor's electron-donating ability is suppressed. This inhibition of the PeT process restores the fluorescence of the fluorophore, leading to a "turn-on" signal. rsc.org
A clear example of this is a two-photon fluorescent probe designed for the detection of the cyclooxygenase-2 (COX-2) enzyme. rsc.org This sensor links an acenaphtho[1,2-b]quinoxaline (ANQ) fluorophore to an indomethacin receptor. In the free state, the probe's fluorescence is quenched due to efficient PeT. Upon binding to the COX-2 enzyme, the probe undergoes a conformational change that restricts the PeT process, resulting in a 25-fold increase in fluorescence emission. rsc.org Similarly, some Hg²⁺ sensors based on this scaffold operate via the blocking of a PeT process upon complexation with the metal ion. researchgate.net
Förster Resonance Energy Transfer (FRET) is another powerful mechanism used in fluorescent probe design, particularly for ratiometric sensing. researchgate.netresearchgate.net FRET is a non-radiative energy transfer process between two chromophores, a "donor" and an "acceptor." researchgate.net The efficiency of this transfer is highly dependent on the distance between the donor and acceptor (typically 1-10 nm) and the spectral overlap between the donor's emission and the acceptor's absorption. researchgate.netufrn.br In a FRET-based sensor, the binding of an analyte induces a conformational change that alters the distance or orientation between the donor and acceptor, thus modulating the FRET efficiency. This results in a change in the ratio of donor-to-acceptor emission intensity, allowing for ratiometric detection which can enhance accuracy by correcting for environmental variables. While a powerful tool, specific examples of FRET-based sensors utilizing the this compound scaffold are not prominently documented in the reviewed literature.
The unique electronic and structural properties of this compound-based architectures make them highly suitable for the selective detection of various metal ions.
Mercury (Hg²⁺) Detection: Mercury is a highly toxic heavy metal ion, and its detection is of significant environmental and biological importance. nih.gov Several chemosensors based on the acenaphtho[1,2-b]quinoxaline scaffold have been developed for the selective detection of Hg²⁺. A "switch-off" probe was shown to detect Hg²⁺ with a limit of detection (LOD) of 42 ppb and a 1:1 binding stoichiometry. nih.gov Another sensor, a thiosemicarbazone Schiff base of acenaphtho[1,2-b]quinoxaline, demonstrated "on-off" fluorescent responses to Hg²⁺. researchgate.net Furthermore, a "turn-on" probe incorporating rhodamine B and acenaphtho[1,2-b]quinoxaline-9-amin was designed for recognizing Hg²⁺, with applications demonstrated in cellular imaging. researchgate.net
Aluminum (Al³⁺) Detection: Aluminum is the most abundant metal in the Earth's crust, and its detection is important in both environmental and biological systems. While direct examples using the this compound scaffold are sparse, related indole-based Schiff base probes have shown excellent selectivity for Al³⁺. nih.gov For example, an easily synthesized indole-derived probe, InNS, displayed a "turn-on" fluorescence response exclusively for Al³⁺ among a range of cations, with a very low detection limit of 12.5 nM and a 1:1 binding stoichiometry. nih.gov In another study, a sensor material based on Fe₃O₄@SiO₂-Pr-NH-IC was found to selectively detect Al³⁺ ions in aqueous media with a limit of detection of 2.47 × 10⁻⁶ M. researchgate.net The same study highlights the synthesis of acenaphtho[1,2-b]indoles as significant structures in medicinal chemistry, though the sensor itself was not explicitly an this compound derivative. researchgate.net
Table 2: Performance of this compound Analogues in Metal Ion Detection
| Sensor Scaffold | Target Ion | Detection Limit | Binding Stoichiometry (Sensor:Ion) | Key Features | Reference |
|---|---|---|---|---|---|
| Acenaphtho[1,2-b]quinoxaline | Hg²⁺ | 42 ppb | 1:1 | "Switch-off" fluorescence | nih.gov |
| Indole-derived Schiff base (InNS) | Al³⁺ | 12.5 nM | 1:1 | "Turn-on" fluorescence; selective for Al³⁺ | nih.gov |
| Fe₃O₄@SiO₂-Pr-NH-IC | Al³⁺ | 2.47 µM | Not specified | Selective detection in aqueous media | researchgate.net |
| Rhodamine B - Acenaphtho[1,2-b]quinoxaline-9-amin | Hg²⁺ | Not specified | Not specified | "Turn-on" fluorescence; cell imaging applications | researchgate.net |
Principles of Molecular Recognition by this compound-Based Receptors
Molecular recognition is the specific, non-covalent interaction between two or more molecules. The ability of an this compound-based receptor to selectively bind a target analyte is governed by a combination of these interactions, which are dictated by the receptor's three-dimensional shape, size, and electronic properties. researchgate.netnih.gov
The key structural features of the this compound scaffold that drive molecular recognition include:
Large, Planar π-System: The extensive, fused aromatic ring system provides a large surface area for non-covalent interactions, particularly π-π stacking and van der Waals forces. These interactions are crucial for binding with other aromatic molecules or planar analytes.
Indole N-H Group: The nitrogen atom in the indole ring can act as a hydrogen bond donor, allowing for specific interactions with hydrogen bond acceptors on a target molecule. This directional and specific interaction significantly contributes to the selectivity of the receptor.
Hydrophobic Surface: The largely hydrocarbon-based structure provides a hydrophobic surface that can interact favorably with nonpolar regions of an analyte through the hydrophobic effect, particularly in aqueous environments.
Tunable Periphery: The core this compound structure can be chemically modified at its periphery. Introducing specific functional groups (e.g., ethers, amines, carboxylic acids) allows for the creation of tailored binding pockets or "cavities." These modifications can introduce specific coordination sites for metal ions or additional points for hydrogen bonding and electrostatic interactions, thereby enhancing both the affinity and selectivity for a desired analyte. nih.govopenmedicinalchemistryjournal.com
In essence, the recognition process involves the receptor presenting a pre-organized or adaptable cavity that is sterically and electronically complementary to the guest molecule. nih.gov The combined effect of multiple, relatively weak non-covalent interactions leads to a stable host-guest complex, which in the context of a sensor, triggers a detectable signal.
Catalytic Applications Involving Acenaphtho 1,2 B Indole Systems
Catalytic Roles of Acenaphtho[1,2-b]indole Derivatives in Chemical Transformations
The investigation into the catalytic activity of this compound derivatives reveals that their primary significance in catalytic chemistry is centered on their own synthesis rather than their application as catalysts for other chemical transformations. The current body of scientific literature extensively details the use of various catalysts to construct the this compound scaffold, a testament to the molecule's importance in medicinal chemistry and materials science. acs.orgresearchgate.netsemanticscholar.org
The fusion of an electron-rich indole (B1671886) moiety with an electron-accepting acenaphthylene (B141429) unit in the this compound structure results in unique electronic properties. acs.org These properties, such as narrowed energy gaps (HOMO/LUMO), suggest their potential as π-segments in low-band-gap materials. acs.orgacs.org While these electronic characteristics are fundamental to how a molecule might interact with and influence other chemical species, direct applications of this compound derivatives as catalysts for external reactions are not a prominent focus of the reviewed research. The potential for these compounds to act as, for example, photosensitizers or in other electronically mediated catalytic cycles remains an area for future exploration.
Catalytic Methodologies Utilized in the Synthesis of this compound
The construction of the this compound skeleton is frequently achieved through catalytic methods, which offer advantages such as efficiency, high atom economy, and mild reaction conditions. nih.govmdpi.com These methodologies often involve domino or cascade reactions, where multiple chemical bonds are formed in a single synthetic operation. nih.gov
A variety of catalysts have been successfully employed to synthesize this compound derivatives. These include organocatalysts, metal catalysts, and heterogeneous catalysts.
Organocatalysis:
L-proline, an amino acid, has been effectively used as an organocatalyst in the domino reaction between enaminones and acenaphthoquinone to produce this compound derivatives. nih.govmdpi.com This method is valued for its operational simplicity, good yields, and high regioselectivity. nih.govmdpi.com The reaction proceeds under reflux conditions in a solvent like toluene (B28343). mdpi.com
Table 1: L-proline Catalyzed Synthesis of this compound Derivatives
| Reactant 1 (Enaminone) | Reactant 2 | Catalyst | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| Enaminones | Acenaphthoquinone | L-proline | Toluene | Up to 85% | mdpi.com |
Heterogeneous Catalysis:
Heterogeneous catalysts are advantageous due to their ease of separation from the reaction mixture and potential for reusability. Sulfonic acid-functionalized mesoporous silica (B1680970) (SBA-Pr-SO3H) has been utilized as a solid acid catalyst for the synthesis of acenaphtho[1,2-b]indoles. researchgate.netresearchgate.net This nanocatalyst facilitates the condensation of acenaphthenequinone (B41937), 1,3-cyclohexanediones, and aniline (B41778) derivatives under solvent-free conditions at elevated temperatures. researchgate.netresearchgate.net The high surface area, thermal stability, and defined pore structure of SBA-Pr-SO3H contribute to its catalytic efficacy. researchgate.netresearchgate.net
Another notable heterogeneous catalyst is tin oxide (SnO2) quantum dots. These have been employed in the multicomponent one-pot synthesis of various fused indole derivatives, including those with an acenaphtho[1,2-b]indolone core, in an aqueous medium. researchgate.net
Table 2: Heterogeneous Catalysis in this compound Synthesis
| Reactants | Catalyst | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Acenaphthenequinone, 1,3-cyclohexanediones, aniline derivatives | SBA-Pr-SO3H | 140 °C, solvent-free | Acenaphtho[1,2-b]indoles | researchgate.netresearchgate.net |
| Acenaphthoquinone, amine derivatives, 1,3-diketo compounds | SnO2 quantum dots | Aqueous medium | Dihydroxy acenaphtho[1,2-b]indolone | researchgate.net |
Palladium Catalysis:
Palladium-catalyzed reactions are powerful tools for constructing complex aromatic systems. A novel palladium-catalyzed cascade reaction has been developed to synthesize cyclopenta-fused this compound scaffolds. acs.orgacs.org This process involves an indolization, a peri-C–H annulation, and an N-dealkylation sequence starting from N,N-dialkyl-substituted o-alkynylanilines and aromatic hydrocarbons with a peri-C–H bond. acs.orgacs.org This methodology allows for the creation of π-extended this compound derivatives. acs.orgacs.org The catalytic system typically consists of a palladium salt, such as Pd(OPiv)2, an oxidant, a base, and an additive in a high-boiling solvent. acs.org
Table 3: Palladium-Catalyzed Synthesis of this compound Scaffolds
| Starting Material | Catalytic System | Reaction Type | Product | Reference |
|---|---|---|---|---|
| N,N-dialkyl-substituted o-alkynylanilines | Pd(OPiv)2, Cu(OPiv)2, CsOPiv, AgBF4 | Indolization/peri-C–H annulation/N-dealkylation cascade | Cyclopenta-fused this compound | acs.org |
Future Research Directions in Acenaphtho 1,2 B Indole Chemistry
Exploration of Novel Synthetic Methodologies for Enhanced Structural Complexity
The synthesis of Acenaphtho[1,2-b]indole derivatives has traditionally relied on established methods, but the demand for greater structural diversity and complexity necessitates the exploration of new synthetic frontiers. Future research will likely focus on developing more efficient, atom-economical, and environmentally benign synthetic strategies.
Key areas of investigation will include:
Domino and Tandem Reactions: These one-pot reactions allow for the construction of complex molecular architectures from simple starting materials in a single operation, minimizing waste and improving efficiency. nih.govresearchgate.netmdpi.com Researchers are expected to design novel domino sequences to access previously unattainable this compound frameworks. For instance, a concise and efficient synthesis of this compound derivatives has been developed via the domino reactions of enaminones with acenaphthoquinone catalyzed by l-proline. nih.govsemanticscholar.org This method offers good yields and high regioselectivity. nih.gov
Catalyst-Free and Mild Condition Reactions: The development of synthetic methods that proceed without the need for catalysts and under mild conditions is a significant goal in green chemistry. semnan.ac.ir Such approaches reduce environmental impact and simplify purification processes. semnan.ac.ir
Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are powerful tools for generating molecular diversity. semnan.ac.ir Future MCRs will be designed to introduce a wide array of functional groups onto the this compound core.
Palladium-Catalyzed Cascade Reactions: A novel Pd-catalyzed cascade reaction has been developed to construct a cyclopenta-fused this compound (ANI) scaffold. acs.org This process involves indolization, peri-C–H annulation, and N-dealkylation. acs.orgresearchgate.net This strategy opens up avenues for creating π-extended ANI derivatives with potential applications in materials science. acs.org
Heterogeneous Nanocatalysts: The use of sulfonic acid-functionalized mesoporous silica (B1680970) (SBA-Pr-SO3H) as a heterogeneous nanocatalyst has shown promise in the synthesis of this compound derivatives under solvent-free conditions. researchgate.netresearchgate.net This approach offers advantages such as high yields and the use of a recyclable catalyst. researchgate.net
| Methodology | Key Features | Potential Advancements | Reference |
|---|---|---|---|
| Domino Reactions | One-pot synthesis, high atom economy, formation of multiple bonds. | Design of novel cascade sequences for increased structural complexity. | nih.govresearchgate.netmdpi.com |
| Catalyst-Free Synthesis | Environmentally friendly, simplified purification, mild reaction conditions. | Expansion to a wider range of substrates and functional groups. | semnan.ac.ir |
| Palladium-Catalyzed Cascade | Formation of π-extended systems, involves C-H activation. | Exploration of different polyaromatic hydrocarbons and catalysts. | acs.orgresearchgate.net |
| Heterogeneous Nanocatalysis | Recyclable catalyst, solvent-free conditions, high yields. | Development of new and more efficient nanocatalysts. | researchgate.netresearchgate.net |
Development of Advanced Functional Materials with Tunable Properties
The unique electronic and photophysical properties of this compound derivatives make them highly attractive candidates for the development of advanced functional materials. Future research will focus on fine-tuning these properties through strategic molecular design to create materials for specific applications.
Organic Electronics: this compound-based compounds are being explored as n-type materials and solid-state emitters in organic electronics. beilstein-journals.org The ability to tune their electronic properties by introducing different substituents is a key advantage. beilstein-journals.org For example, cyclopenta-fused polycyclic heteroarenes (CP-PHAs) containing the acenaphthylene (B141429) unit are being investigated for their electron-accepting capabilities. rsc.org
Organic Light-Emitting Diodes (OLEDs): Derivatives of Acenaphtho[1,2-b]quinoxaline (B1266190), a related heterocyclic system, have shown potential as red thermally activated delayed fluorescence (TADF) emitters in OLEDs. beilstein-journals.org Similar strategies could be applied to this compound to develop novel emitters with tailored emission colors and efficiencies.
Organic Photodetectors (OPDs) and Organic Field-Effect Transistors (OFETs): The unique properties of organic semiconductors, including solution processability and flexibility, make them suitable for a range of electronic devices like OPDs and OFETs. nih.gov this compound derivatives, with their tunable electronic characteristics, could be engineered for high-performance photodetectors and transistors. nih.govwhiterose.ac.uk
Near-Infrared (NIR) Emitting Materials: An acenaphtho[1,2-b]pyrazine-8,9-dicarbonitrile (APDC) core has been used to develop a wedge-shaped D-π-A-π-D emitter with NIR emission. mdpi.com This highlights the potential of the acenaphthylene scaffold in creating efficient "heavy metal-free" organic compounds for NIR electroluminescence. mdpi.com
Integration of this compound into Emerging Technologies
The translation of fundamental research on this compound into practical applications is a major driving force for future investigations. Researchers will aim to integrate these compounds into a variety of emerging technologies.
Biosensing: The inherent fluorescence of some this compound derivatives could be harnessed for the development of sensitive and selective biosensors. nih.gov Modifications to the molecular structure could allow for the detection of specific biomolecules or environmental pollutants. nih.gov
Corrosion Inhibition: Acenaphtho[1,2-b]quinoxaline has been identified as a novel and effective corrosion inhibitor for mild steel in acidic environments. ui.edu.ng This suggests that the this compound scaffold could also be explored for similar anticorrosive applications.
Gene Diagnosis and Therapy: Related macrocyclic polyamines incorporating an acenaphtho[1,2-b]quinoxaline unit have shown promise as non-viral vectors for gene transfection with excellent fluorescence imaging properties. royalsocietypublishing.org This opens up exciting possibilities for the application of this compound derivatives in the field of theranostics.
Advanced Theoretical Prediction and Experimental Validation in this compound Science
The synergy between computational modeling and experimental work will be crucial for accelerating progress in this compound research. Advanced theoretical methods will guide the design of new molecules with desired properties, which will then be synthesized and tested experimentally.
Q & A
Q. What are the most efficient synthetic routes for Acenaphtho[1,2-b]indole derivatives?
- Methodology : Domino reactions (e.g., L-proline catalysis in toluene under reflux) and multi-component reactions (MCRs) using aldehydes, ammonium acetate, and isocyanides with ionic liquid catalysts (e.g., [pmim]HSO₄-SiO₂) are widely employed. Yields range from 70% to 85%, depending on substituent electronic/steric effects . Key steps include silyl enol ether formation to enhance reactivity in MCRs .
Q. How are spectroscopic techniques applied to characterize this compound derivatives?
- Methodology : Use FT-IR to identify functional groups (e.g., N-H stretches at ~3360 cm⁻¹), ¹H/¹³C NMR for structural elucidation (e.g., aromatic proton integration, substituent effects), and elemental analysis for purity validation. For photophysical studies, UV-Vis and fluorescence spectroscopy assess absorption/emission properties .
Q. What are the key applications of this compound derivatives in materials science?
- Methodology : These derivatives serve as electron-acceptors in thermally activated delayed fluorescent (TADF) molecules. Modifications to the core structure (e.g., introducing electron-withdrawing groups like nitro) enhance charge transfer efficiency, critical for OLEDs .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in sterically hindered this compound syntheses?
- Methodology :
- Catalyst selection : Silica-supported ionic liquids improve recyclability and reduce side reactions in MCRs .
- Solvent effects : DMF outperforms ethanol or toluene due to better stabilization of intermediates .
- Substituent tuning : Bulky groups (e.g., 2,6-di-tert-butyl) reduce yields to trace levels; prioritize para-substituted electron-donating groups (e.g., 4-OCH₃, 80% yield) .
Q. What strategies resolve contradictions in photophysical data for this compound-based TADF materials?
- Methodology :
- Solvent polarity analysis : Compare emission spectra in polar (acetonitrile) vs. non-polar (toluene) solvents to isolate aggregation-induced effects .
- Computational modeling : Density Functional Theory (DFT) calculates HOMO-LUMO gaps to validate experimental Stokes shifts .
Q. How are mechanistic pathways validated in domino reactions for this compound synthesis?
- Methodology :
- Kinetic studies : Monitor intermediate formation via in-situ NMR or HPLC.
- Isolation of intermediates : Trapping α,β-unsaturated ketones in aldol adducts confirms the proposed mechanism .
Q. What approaches address low reproducibility in multi-step syntheses of this compound derivatives?
- Methodology :
- Standardization : Strict control of reaction time (e.g., 24-hour reflux for MCRs) and catalyst loading (0.25 mmol/g) .
- Byproduct profiling : Use TLC or GC-MS to identify impurities (e.g., unreacted silyl enol ethers) .
Data Analysis & Contradiction Resolution
Q. How do substituent electronic effects explain yield discrepancies in this compound derivatives?
- Methodology :
- Linear Free Energy Relationships (LFER) : Correlate Hammett σ values of substituents (e.g., NO₂: σ = +1.27) with yields. Electron-withdrawing groups (e.g., 4-NO₂) reduce yields (70%) due to destabilized transition states .
- Steric maps : Calculate Tolman cone angles for bulky groups (e.g., tert-butyl) to predict steric hindrance .
Q. Why do certain this compound derivatives exhibit anomalous fluorescence quenching?
- Methodology :
- Aggregation-caused quenching (ACQ) : Perform concentration-dependent fluorescence assays.
- Oxygen sensitivity : Use degassed solvents to test if triplet-state quenching by O₂ reduces emission .
Experimental Design Considerations
Q. How to design controlled experiments for studying substituent impacts on this compound reactivity?
Q. What validation steps ensure accuracy in mechanistic proposals for domino reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
